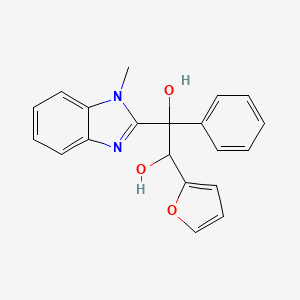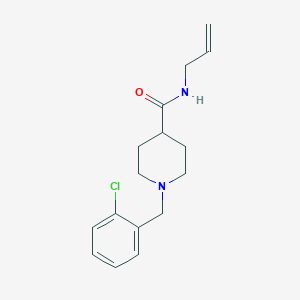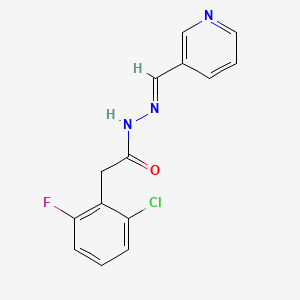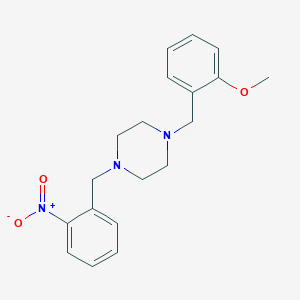
2-(2-furyl)-1-(1-methyl-1H-benzimidazol-2-yl)-1-phenyl-1,2-ethanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-furyl)-1-(1-methyl-1H-benzimidazol-2-yl)-1-phenyl-1,2-ethanediol is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as FBE and has been the subject of numerous studies aimed at understanding its synthesis, mechanism of action, biochemical and physiological effects, and potential future applications.
Mecanismo De Acción
The exact mechanism of action of FBE is not fully understood. However, studies have shown that FBE inhibits the activity of certain enzymes involved in cell proliferation, which may contribute to its antitumor activity. Additionally, FBE has been shown to scavenge free radicals and reduce oxidative stress, which may contribute to its antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
FBE has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that FBE inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. FBE has also been shown to reduce inflammation and oxidative stress in animal models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of FBE is its relatively simple synthesis method, which allows for large-scale production. Additionally, FBE has been shown to have low toxicity in animal models, making it a potentially safe candidate for further research. However, one limitation of FBE is its poor solubility in water, which may limit its potential applications in certain fields.
Direcciones Futuras
There are several potential future directions for research on FBE. One area of interest is the development of FBE-based anticancer therapies. Additionally, FBE may have potential applications in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular disease. Further research is needed to fully understand the mechanism of action and potential applications of FBE.
Métodos De Síntesis
The synthesis of FBE involves the condensation of 2-furylcarbinol and 1-methyl-1H-benzimidazole-2-carbaldehyde in the presence of an acid catalyst. The reaction yields a mixture of diastereomers, which can be separated using column chromatography. The resulting compound is a white crystalline powder.
Aplicaciones Científicas De Investigación
FBE has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, FBE has been shown to have antitumor activity and is being investigated as a potential anticancer agent. Additionally, FBE has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
2-(furan-2-yl)-1-(1-methylbenzimidazol-2-yl)-1-phenylethane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-22-16-11-6-5-10-15(16)21-19(22)20(24,14-8-3-2-4-9-14)18(23)17-12-7-13-25-17/h2-13,18,23-24H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVSKPYWXGPUCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(C3=CC=CC=C3)(C(C4=CC=CO4)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-phenyl-6H-[1,2,5]oxadiazolo[3,4-e]indole](/img/structure/B4983829.png)

![N~2~-(2,3-dichlorophenyl)-N~1~-mesityl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4983840.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B4983848.png)
![9-[4-(benzyloxy)-3-ethoxyphenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4983863.png)
![2-[4-(3-methoxyphenoxy)butoxy]-1,4-dimethylbenzene](/img/structure/B4983871.png)
![2-{5-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4983875.png)

![1-(3-{[4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide](/img/structure/B4983884.png)
![1-[(4-chlorophenoxy)acetyl]-4-methylpiperazine hydrochloride](/img/structure/B4983886.png)

![N-(2-chlorophenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4983917.png)

![2-[(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(2-methylphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B4983933.png)